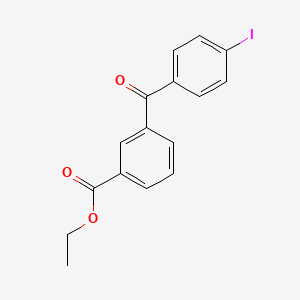

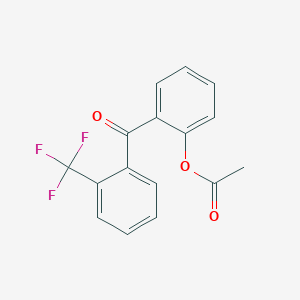

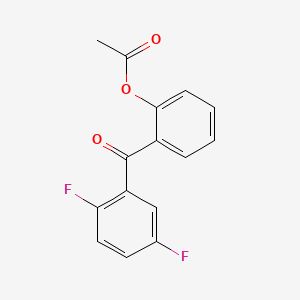

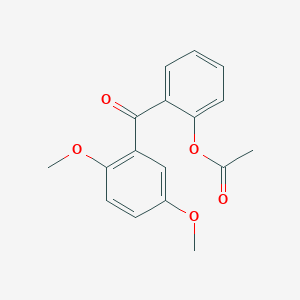

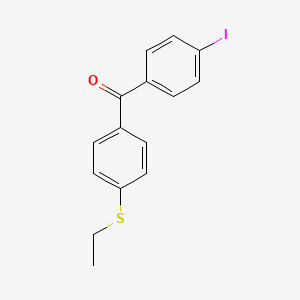

4-(Ethylthio)-4'-iodobenzophenone

货号 B1324050

CAS 编号:

951885-56-6

分子量: 368.2 g/mol

InChI 键: TYDZTCCHLQMVIG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(Ethylthio)-4’-iodobenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “4-(Ethylthio)” and “4’-iodo” parts suggest that there are ethylthio and iodo substituents on the 4th carbon of the phenyl rings.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Ethylthio)-4’-iodobenzophenone” would depend on factors such as its molecular structure and the nature of its functional groups. For example, benzophenones are typically crystalline solids at room temperature, and they may exhibit unique optical properties .科学研究应用

1. Synthesis and Spectroscopic Properties of New Azo Dyes

- Application Summary : This study focuses on the synthesis of new 1,2,4-triazole colorants by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application : The study involved the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes : The study found that the tautomerism is influenced mainly by the nature of the substituent at the para position of the aniline coupling component .

2. Synthesis of Multifunctional Polymersomes

- Application Summary : This research aimed to develop multifunctional polymersomes, integrating dye encapsulation, stimulus responsiveness, and surface-ligand modifications .

- Methods of Application : Polymersomes constituting poly (N-2-hydroxypropylmethacrylamide)-b-poly (N-(2-(methylthio)ethyl)acrylamide) (PHPMAm-b-PMTEAM) are prepared by aqueous dispersion RAFT-mediated polymerization-induced self-assembly (PISA) .

- Results or Outcomes : The study found that the polymersomes formed are stable in human plasma and well-tolerated in MCF-7 breast cancer cells .

3. Fabrication of Nanoreactors Based on End-Functionalized Polymethacrylate

- Application Summary : This study focuses on the fabrication of a Pd-nanoreactor by self-assembling of chiral palladium complex-containing amphiphilic polymers in water . The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase .

- Methods of Application : The study involved the self-assembly of chiral palladium complex-containing amphiphilic polymers in water .

- Results or Outcomes : The study found that the nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, and the catalyst loading was greatly reduced compared to unsupported palladium complex .

4. Synthesis and Spectroscopic Properties of New Azo Dyes

- Application Summary : This study focuses on the synthesis of new 1,2,4-triazole colorants by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application : The study involved the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes : The study found that the tautomerism is influenced mainly by the nature of the substituent at the para position of the aniline coupling component .

5. Fabrication of Nanoreactors Based on End-Functionalized Polymethacrylate

- Application Summary : This study focuses on the fabrication of a Pd-nanoreactor by self-assembling of chiral palladium complex-containing amphiphilic polymers in water . The nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase .

- Methods of Application : The study involved the self-assembly of chiral palladium complex-containing amphiphilic polymers in water .

- Results or Outcomes : The study found that the nanoreactor was successfully applied in the asymmetric catalytic synthesis of flavanone in aqueous phase, and the catalyst loading was greatly reduced compared to unsupported palladium complex .

6. Synthesis and Spectroscopic Properties of New Azo Dyes

- Application Summary : This study focuses on the synthesis of new 1,2,4-triazole colorants by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . The azo dyes prepared in this work may exist in three tautomeric forms .

- Methods of Application : The study involved the coupling of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results or Outcomes : The study found that the tautomerism is influenced mainly by the nature of substituent at the para position of the aniline coupling component .

未来方向

属性

IUPAC Name |

(4-ethylsulfanylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZTCCHLQMVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256876 |

Source

|

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)-4'-iodobenzophenone | |

CAS RN |

951885-56-6 |

Source

|

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-Ethoxycarbonyl-4'-iodobenzophenone

890098-47-2

3-Iodo-2'-thiomethylbenzophenone

890098-53-0

2-Iodo-4'-methylthiobenzophenone

890098-57-4

2-Acetoxy-2'-methylbenzophenone

890098-87-0